molecular formula C9H8F3NO3 B1409278 Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate CAS No. 1227575-83-8

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Cat. No.: B1409278
CAS No.: 1227575-83-8
M. Wt: 235.16 g/mol
InChI Key: FJQRWHOVWJVLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to an isonicotinate backbone

Preparation Methods

The synthesis of Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-6(9(10,11)12)5(3-4-13-7)8(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQRWHOVWJVLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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